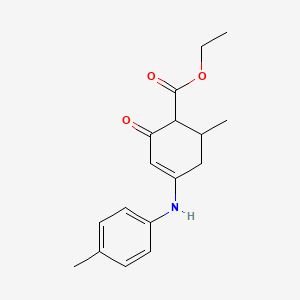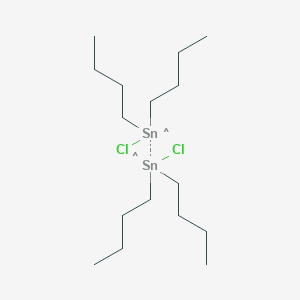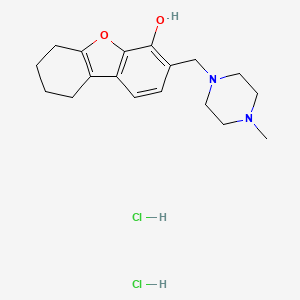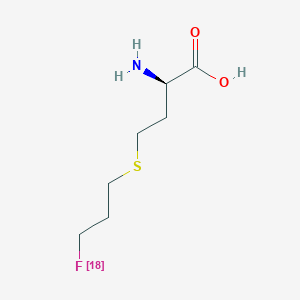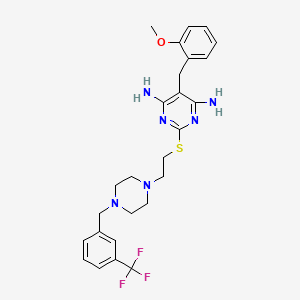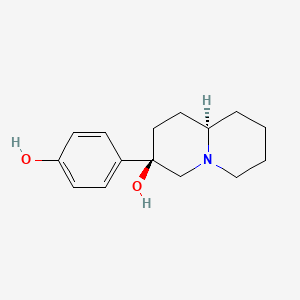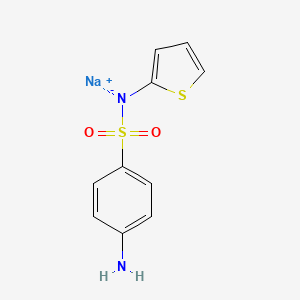
N(sup 1)-(2-Thienyl)sulfanilamide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup 1)-(2-Thienyl)sulfanilamide sodium salt: is a sulfonamide derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group attached to an aromatic amine. These compounds have been widely used in medicine, particularly as antibiotics, due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N(sup 1)-(2-Thienyl)sulfanilamide sodium salt typically involves the reaction of sulfanilamide with 2-thiophenecarboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N(sup 1)-(2-Thienyl)sulfanilamide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N(sup 1)-(2-Thienyl)sulfanilamide sodium salt is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to inhibit bacterial growth makes it a valuable tool in microbiology studies.
Medicine: The compound’s antimicrobial properties have led to its investigation as a potential therapeutic agent. It has shown promise in treating bacterial infections and is being studied for its efficacy against resistant strains.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
N(sup 1)-(2-Thienyl)sulfanilamide sodium salt exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, leading to the inhibition of bacterial growth and replication. This mechanism is similar to other sulfonamide antibiotics, which also target folic acid synthesis pathways.
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfapyridine: Effective against pneumonia and other bacterial infections.
Uniqueness: N(sup 1)-(2-Thienyl)sulfanilamide sodium salt is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity. This structural difference can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
102395-93-7 |
|---|---|
Formule moléculaire |
C10H9N2NaO2S2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-thiophen-2-ylazanide |
InChI |
InChI=1S/C10H9N2O2S2.Na/c11-8-3-5-9(6-4-8)16(13,14)12-10-2-1-7-15-10;/h1-7H,11H2;/q-1;+1 |
Clé InChI |
PFHURUSTABJCHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


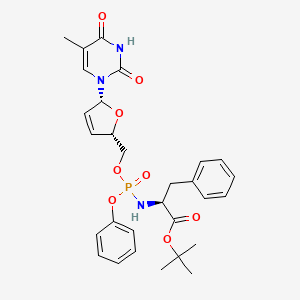
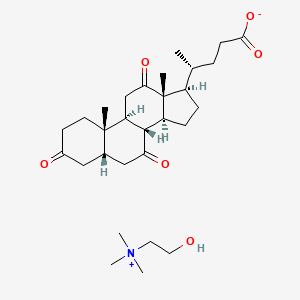
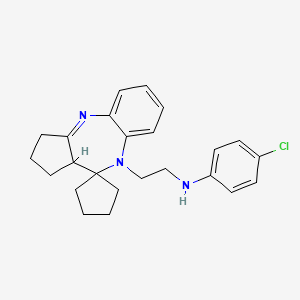
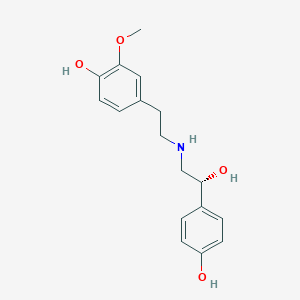
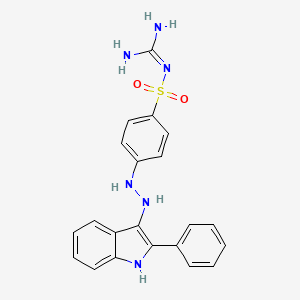
![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)
